CHR-6494 vs. Z57346765: Superior In Vivo Anti-Tumor Efficacy in a Kidney Renal Clear Cell Carcinoma (KIRC) Xenograft Model
In a direct head-to-head comparison, CHR-6494 demonstrated significantly greater anti-tumor efficacy than Z57346765, a structurally distinct PGK1 inhibitor, in a nude mouse xenograft model of kidney renal clear cell carcinoma (KIRC). The study, which also identified both compounds as novel PGK1 inhibitors, reported that CHR-6494 achieved superior tumor growth inhibition while also exhibiting fewer side effects compared to Z57346765 [1]. This dual advantage positions CHR-6494 as the more efficacious and better-tolerated compound for in vivo studies of KIRC and PGK1-mediated metabolic dysfunction in cancer.
| Evidence Dimension | Anti-tumor efficacy and side effect profile |
|---|---|
| Target Compound Data | Greater anti-KIRC efficacy and fewer side effects |
| Comparator Or Baseline | Z57346765 |
| Quantified Difference | CHR-6494 showed greater anti-KIRC efficacy and fewer side effects than Z57346765 |
| Conditions | Nude mouse xenograft model of kidney renal clear cell carcinoma (KIRC) |
Why This Matters
For researchers studying kidney cancer, this direct comparison identifies CHR-6494 as the superior experimental tool for in vivo studies of PGK1 and Haspin inhibition, as it offers both better efficacy and improved tolerability compared to a close analog.
- [1] Wang Y, et al. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo. Eur J Med Chem. 2024 Mar 1;267:116215. View Source
